

# Photophysical characteristics of Disperse Red 92

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## Compound of Interest

Compound Name: Disperse Red 92

CAS No.: 72363-26-9

Cat. No.: B1582777

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An In-depth Technical Guide The Photophysical Characteristics of C.I. **Disperse Red 92**: A Framework for Comprehensive Analysis

## Abstract

C.I. **Disperse Red 92** is an anthraquinone-based dye valued for its vibrant color and application in synthetic textile dyeing.[1][2] Beyond its industrial use, its molecular structure suggests potential for applications in materials science and as a molecular probe, where a deep understanding of its interaction with light is paramount. This technical guide provides a comprehensive framework for the systematic characterization of the photophysical properties of **Disperse Red 92**. We present not merely a collection of data, but a series of robust, self-validating experimental protocols designed for researchers and scientists. This document details the step-by-step methodologies for determining key parameters including absorption and emission spectra, fluorescence quantum yield, and fluorescence lifetime. The causality behind experimental design, from solvent selection to the choice of reference standards, is elucidated to empower researchers to generate high-fidelity, reproducible data.

## Introduction to Disperse Red 92

**Disperse Red 92** (C.I. 60752) is a non-ionic, hydrophobic dye belonging to the anthraquinone class.[1][2] Its chemical structure, characterized by a substituted anthraquinone core, is responsible for its distinct bluish-red hue.[1][3] Primarily used for dyeing polyester and other synthetic fibers, its low water solubility is a defining characteristic.[2] The photophysical behavior of such dyes is dictated by their ability to absorb and dissipate light energy, processes which are highly sensitive to the molecule's local environment. A thorough characterization is therefore essential for predicting its performance, stability, and suitability for advanced applications.

Table 1: Chemical Identity of **Disperse Red 92**

Property	Value	Source(s)
C.I. Name	Disperse Red 92	[1]
C.I. Number	60752	[1]
CAS Number	12236-11-2 / 72363-26-9	[1]
Chemical Class	Anthraquinone	[1]
Molecular Formula	$C_{25}H_{24}N_2O_7S$	[1][4]
Molecular Weight	496.53 g/mol	[1][4]

## Core Photophysical Principles: A Conceptual Overview

The interaction of a dye molecule like **Disperse Red 92** with light is governed by the principles of electronic spectroscopy.[5] Upon absorbing a photon of appropriate energy, an electron is promoted from the ground state ( $S_0$ ) to an excited singlet state ( $S_1$ ). The molecule can then relax back to the ground state through several pathways, including non-radiative decay (heat) and radiative decay, which involves the emission of a photon. This emission is known as fluorescence.

Key parameters that define these processes are:

- Absorption Spectrum ( $\lambda_{\text{max}}$ ): The range of wavelengths a molecule absorbs, with the peak ( $\lambda_{\text{max}}$ ) corresponding to the  $S_0 \rightarrow S_1$  transition energy.[6]
- Emission Spectrum ( $\lambda_{\text{em}}$ ): The range of wavelengths emitted during fluorescence as the molecule relaxes from  $S_1 \rightarrow S_0$ . The emission peak ( $\lambda_{\text{em}}$ ) is always at a longer wavelength (lower energy) than the absorption peak.[7]
- Stokes Shift: The difference in wavelength (or energy) between the absorption and emission maxima ( $\lambda_{\text{em}} - \lambda_{\text{max}}$ ). A larger Stokes shift is often desirable in fluorescence applications to minimize spectral overlap.[8]
- Fluorescence Quantum Yield ( $\Phi_{\text{F}}$ ): The ratio of photons emitted to photons absorbed. This value, ranging from 0 to 1, represents the efficiency of the fluorescence process.[9]
- Fluorescence Lifetime ( $\tau_{\text{F}}$ ): The average time the molecule spends in the excited state before returning to the ground state. It is typically on the nanosecond scale for fluorescent dyes.[10][11]

## Experimental Characterization Workflow

This section provides detailed protocols for quantifying the core photophysical parameters of **Disperse Red 92**. The causality behind each step is explained to ensure both technical accuracy and conceptual understanding.

## Sample Preparation: The Foundation of Quality Data

Reproducible data begins with meticulous sample preparation. Due to the hydrophobic nature of disperse dyes, solvent selection is the most critical variable.

Protocol:

- Solvent Selection: Prepare solutions in a range of solvents to assess environmental effects (solvatochromism).[12] Recommended starting solvents include:
  - Toluene (non-polar, aprotic)
  - Dichloromethane (DCM) (polar, aprotic)

- Acetonitrile (polar, aprotic)
- Ethanol (polar, protic)
- Rationale: Using solvents with varying polarity and proticity reveals how the dye's electron distribution and excited state are influenced by its environment, which is critical for predicting its behavior in different applications.[13]
- Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) in a suitable solvent like acetone or DMSO where the dye has good solubility.
- Working Solution Preparation: Create a series of dilutions from the stock solution for analysis. For absorption measurements, aim for a concentration that yields a maximum absorbance between 0.1 and 1.0 to ensure linearity within the Beer-Lambert Law.[14] For fluorescence, solutions should be more dilute (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
- Purity Check: Ensure solvents are of spectroscopic grade to avoid interference from fluorescent or absorbing impurities.

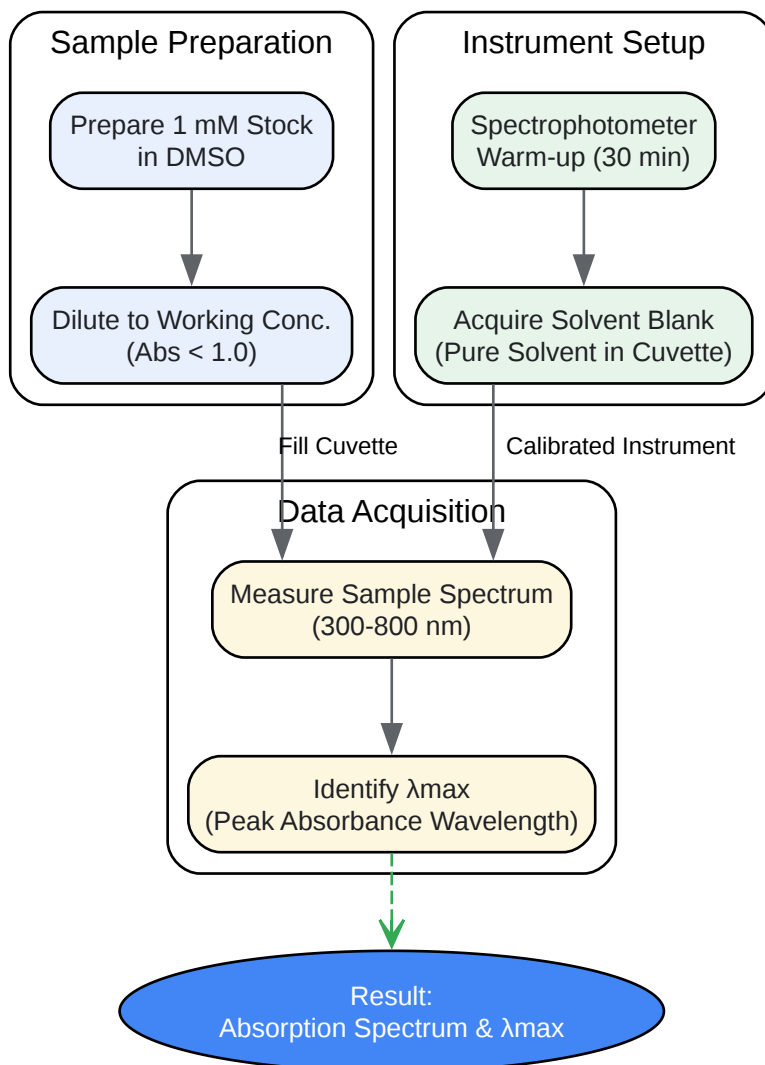
## UV-Visible Absorption Spectroscopy

This experiment determines the wavelength(s) at which **Disperse Red 92** absorbs light most strongly.

Protocol:

- Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes for stable output.
- Blanking/Zeroing: Fill a 1 cm path length quartz cuvette with the pure solvent being used for the sample. Place it in the spectrophotometer and record a baseline (or "blank") spectrum. This subtracts any absorbance from the solvent and the cuvette itself.[14]
- Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it  $\frac{3}{4}$  full with the **Disperse Red 92** working solution.

- Spectrum Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum, typically over a range of 300-800 nm.
- Data Analysis: Identify the wavelength of maximum absorbance, denoted as  $\lambda_{\text{max}}$ . This wavelength is the optimal choice for exciting the molecule in subsequent fluorescence experiments.



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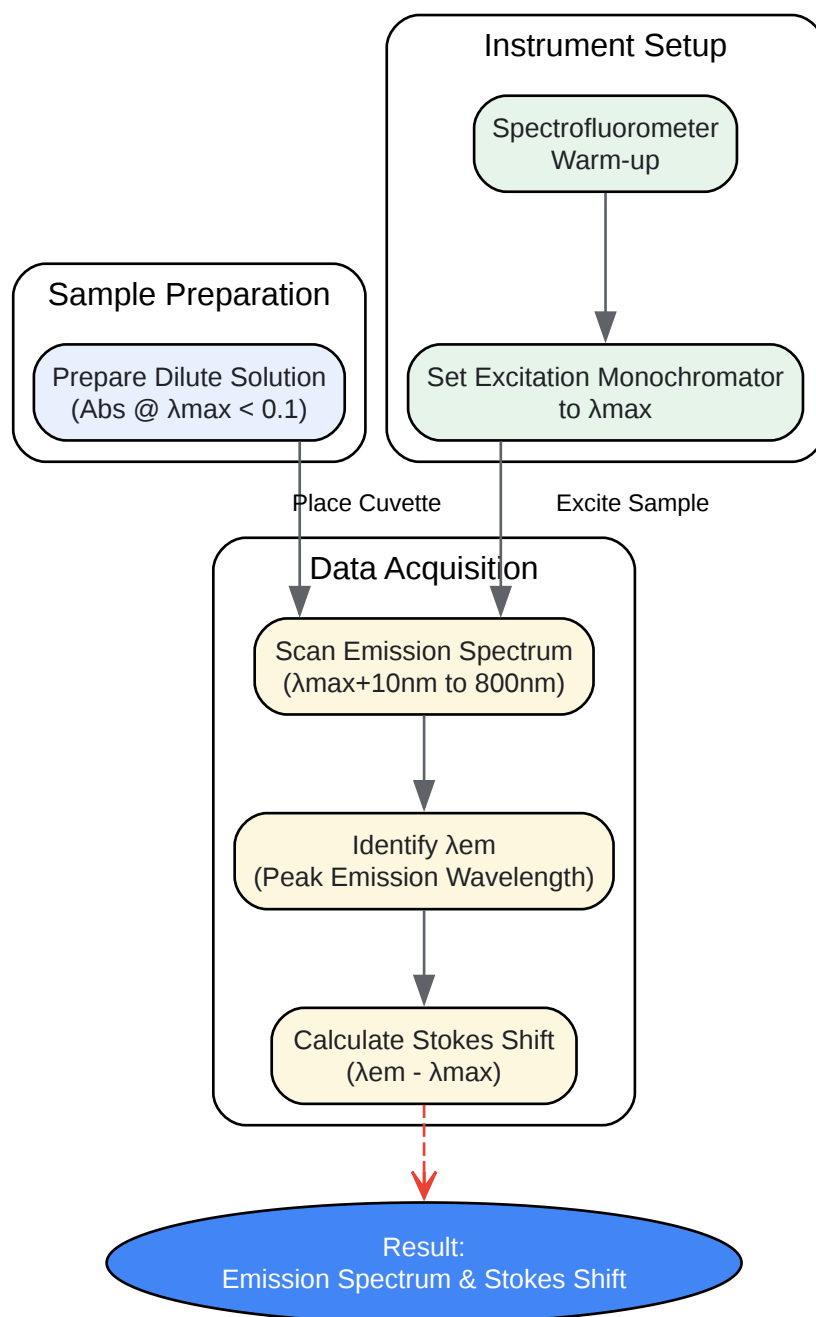
Caption: Workflow for UV-Visible Absorption Spectroscopy.

## Steady-State Fluorescence Spectroscopy

This experiment measures the fluorescence emission spectrum of **Disperse Red 92**.

## Protocol:

- Instrument Setup: Turn on the spectrofluorometer and allow the excitation lamp (typically a Xenon arc lamp) to stabilize.
- Sample Preparation: Use a dilute solution of **Disperse Red 92** (absorbance < 0.1 at  $\lambda_{\text{max}}$ ) in a 1 cm path length quartz fluorescence cuvette.
- Excitation Wavelength Selection: Set the excitation monochromator to the  $\lambda_{\text{max}}$  value determined from the UV-Vis absorption spectrum.
- Emission Scan: Scan the emission monochromator over a wavelength range starting approximately 10-20 nm above the excitation wavelength to a longer wavelength (e.g., if  $\lambda_{\text{max}}$  is 550 nm, scan from 560 nm to 800 nm).
- Data Analysis: Identify the wavelength of maximum fluorescence intensity, denoted as  $\lambda_{\text{em}}$ . Calculate the Stokes Shift ( $\lambda_{\text{em}} - \lambda_{\text{max}}$ ).



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Caption: Workflow for Steady-State Fluorescence Spectroscopy.

## Fluorescence Quantum Yield ( $\Phi_F$ ) Determination

The relative quantum yield is determined by comparing the fluorescence of **Disperse Red 92** to a well-characterized standard.[9]

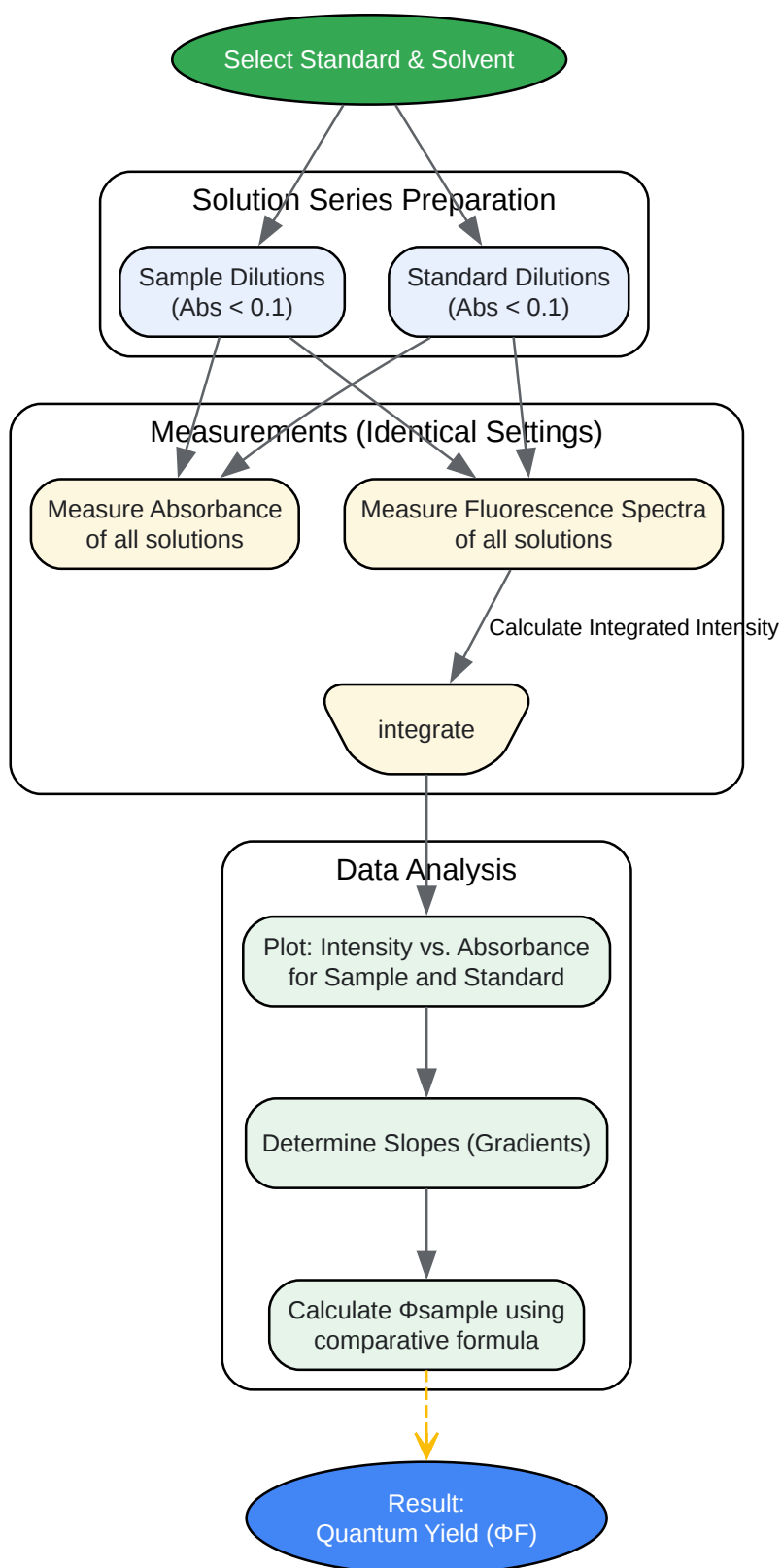
## Protocol:

- **Standard Selection:** Choose a quantum yield standard whose absorption and emission spectra overlap with **Disperse Red 92**. For a red-emitting dye, standards like Rhodamine 6G (in ethanol,  $\Phi_F \approx 0.95$ ) or Cresyl Violet (in methanol,  $\Phi_F \approx 0.54$ ) are suitable.
  - **Rationale:** The standard must be excitable at the same wavelength as the sample and its properties in the chosen solvent must be well-documented in literature to serve as a reliable benchmark.
- **Solution Preparation:** Prepare a series of dilutions for both the standard and the **Disperse Red 92** sample in the same solvent. The absorbance of all solutions at the chosen excitation wavelength must be kept below 0.1 and be precisely measured.
- **Fluorescence Spectra Acquisition:** For each solution (standard and sample), record the fluorescence emission spectrum using the same excitation wavelength and instrument settings.
- **Data Integration:** Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.
- **Calculation:** Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slopes of these plots are used in the following equation:

$$\Phi_{\text{sample}} = \Phi_{\text{std}} * (\text{Slope}_{\text{sample}} / \text{Slope}_{\text{std}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$$

## Where:

- $\Phi$  is the quantum yield.
- Slope is the gradient from the plot of integrated intensity vs. absorbance.
- $n$  is the refractive index of the solvent. (For the same solvent, this term cancels out).



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Caption: Workflow for Relative Fluorescence Quantum Yield Determination.

## Data Summary and Interpretation

All quantitative data should be summarized for clarity. The influence of the environment on the dye's properties provides insight into its behavior.

Table 2: Hypothetical Photophysical Data for **Disperse Red 92** in Various Solvents

Solvent	$\lambda_{\text{max}}$ (nm)	$\lambda_{\text{em}}$ (nm)	Stokes Shift (nm)	$\Phi_{\text{F}}$ (Relative)
Toluene	545	590	45	0.35
DCM	552	610	58	0.21
Acetonitrile	558	625	67	0.15
Ethanol	560	630	70	0.12

- Interpretation of Trends: A shift to longer wavelengths (a red shift or bathochromic shift) in both absorption and emission with increasing solvent polarity, as shown in the hypothetical data above, suggests a more polar excited state compared to the ground state. A decrease in quantum yield in more polar or protic solvents can indicate the activation of non-radiative decay pathways facilitated by solvent interactions.

## Conclusion

This guide establishes a comprehensive and scientifically rigorous framework for the full photophysical characterization of **Disperse Red 92**. By following these detailed protocols, researchers can obtain reliable data on the dye's absorption, emission, and fluorescence efficiency. This foundational knowledge is indispensable for leveraging the properties of **Disperse Red 92** in novel applications, from advanced material science to the development of fluorescent probes for biological and chemical sensing.

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